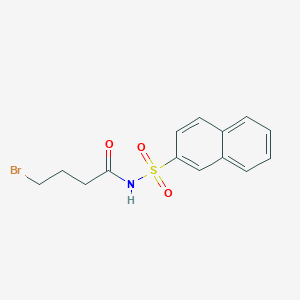
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide is an organic compound with the molecular formula C16H16BrNO2S It is characterized by the presence of a bromine atom, a naphthalene ring, and a sulfonyl group attached to a butanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(naphthalene-2-sulfonyl)butanamide typically involves the reaction of 4-bromobutanoyl chloride with naphthalene-2-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation: Products include oxidized forms of the compound, such as sulfoxides or sulfones.
Reduction: Products include reduced forms, such as amines or alcohols.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the naphthalene ring with another aromatic ring.
Applications De Recherche Scientifique
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-(naphthalene-2-sulfonyl)butanamide depends on its specific application. In biochemical studies, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfonyl group can interact with active sites, while the bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalene-2-sulfonic acid (4-bromo-phenyl)-amide
- Naphthalene-2-sulfonic acid (2-chloro-phenyl)-amide
- Naphthalene-2-sulfonic acid 2,4,6-tribromo-phenyl ester
Uniqueness
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the naphthalene ring makes it particularly suitable for applications requiring halogen bonding and aromatic interactions.
Propriétés
Numéro CAS |
395662-35-8 |
|---|---|
Formule moléculaire |
C14H14BrNO3S |
Poids moléculaire |
356.24 g/mol |
Nom IUPAC |
4-bromo-N-naphthalen-2-ylsulfonylbutanamide |
InChI |
InChI=1S/C14H14BrNO3S/c15-9-3-6-14(17)16-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2,(H,16,17) |
Clé InChI |
WYCUGUODUHXSAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)
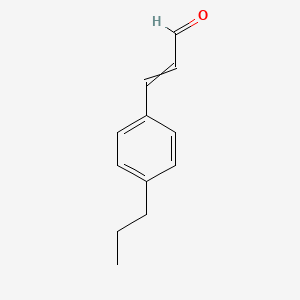
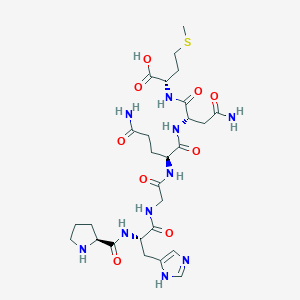
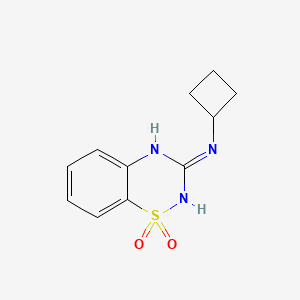


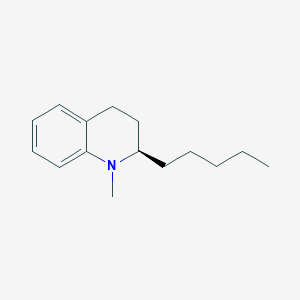
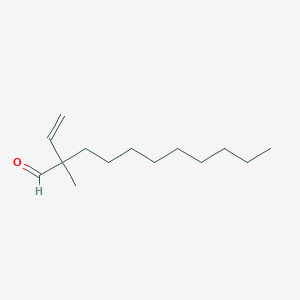
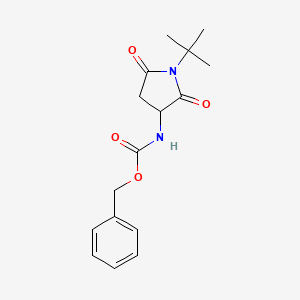

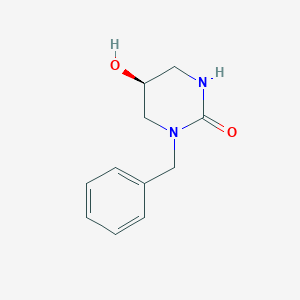
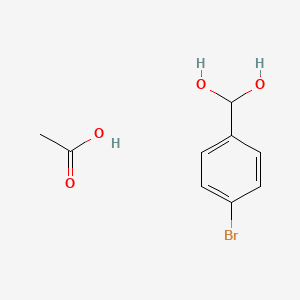
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
![5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B14255184.png)
